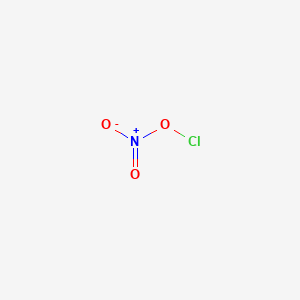
Chlorine nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorine nitrate is a useful research compound. Its molecular formula is ClNO3 and its molecular weight is 97.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Atmospheric Chemistry
Role in Stratospheric Chemistry
Chlorine nitrate serves as a reservoir for chlorine and nitrogen in the stratosphere. It is formed through a termolecular reaction involving chlorine monoxide (ClO) and nitrogen dioxide (NO2), which plays a crucial role in ozone depletion processes. The presence of this compound can influence the availability of reactive chlorine species that contribute to ozone layer degradation .
Production of Reactive Chlorine Compounds
Recent studies have highlighted the photolysis of particulate nitrate as a significant pathway for activating inert chloride to produce photolabile chlorine (Cl2) during daytime. This mechanism indicates that this compound can contribute to the formation of reactive chlorine species under specific atmospheric conditions, enhancing ozone production and hydrocarbon oxidation .
Impact on Nitrate Formation
The heterogeneous reactions involving chlorine compounds, including this compound, have been shown to significantly affect nitrate concentrations in the atmosphere. For instance, modeling studies indicate that these reactions can increase atmospheric levels of Cl2 and nitryl chloride (ClNO2), which are critical for understanding summertime nitrate formation in urban areas like Beijing . The incorporation of chlorine-related chemistry into air quality models has improved predictions of nitrate levels, demonstrating the compound's relevance in air pollution dynamics .
Synthesis of Other Compounds
This compound is not only significant in atmospheric processes but also serves as a precursor in the synthesis of various inorganic compounds. Research has explored novel methods for producing this compound from nitryl fluoride and calcium hypochlorite, providing avenues for generating high-purity this compound efficiently . This synthesis process could facilitate the production of other valuable chemicals used in industrial applications.
Environmental Implications
Chlorine Cycle Dynamics
this compound plays an integral role in the global chlorine cycle. Studies involving catchment areas have shown that organic-matter-bound chlorine interacts with inorganic chloride forms, influencing the transport and transformation of chlorine within ecosystems . Understanding these dynamics is essential for assessing the environmental impact of chlorine compounds and their contributions to soil and water quality.
Air Quality Management
Given its role in atmospheric reactions that affect air quality, monitoring this compound levels can be vital for air quality management strategies. Its ability to produce reactive species that contribute to secondary pollutant formation underscores the need for comprehensive assessments of its environmental impacts.
Case Study 1: this compound's Role in Urban Air Quality
A study conducted in Beijing during summer months revealed that high concentrations of reactive molecular chlorine and nitryl chloride correlated with severe air pollution events. The research demonstrated how heterogeneous reactions involving chlorine compounds, including this compound, significantly impacted local air quality by increasing nitrate concentrations .
Case Study 2: Stratospheric Chemistry Analysis
Research on stratospheric chemistry has illustrated how this compound contributes to ozone depletion mechanisms. By acting as a reservoir for reactive chlorine species, it plays a pivotal role in understanding stratospheric ozone dynamics and the implications for climate change .
Summary Table: Key Applications of this compound
| Application Area | Description |
|---|---|
| Atmospheric Chemistry | Serves as a reservoir for reactive chlorine; influences ozone depletion processes |
| Synthesis | Acts as a precursor for various inorganic compounds; synthesized from nitryl fluoride and calcium hypochlorite |
| Environmental Dynamics | Impacts soil and water quality through interactions with organic-matter-bound chlorine |
| Air Quality Management | Essential for monitoring air pollution; contributes to secondary pollutant formation |
Eigenschaften
CAS-Nummer |
14545-72-3 |
|---|---|
Molekularformel |
ClNO3 |
Molekulargewicht |
97.46 g/mol |
IUPAC-Name |
chloro nitrate |
InChI |
InChI=1S/ClNO3/c1-5-2(3)4 |
InChI-Schlüssel |
XYLGPCWDPLOBGP-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])OCl |
Kanonische SMILES |
[N+](=O)([O-])OCl |
Key on ui other cas no. |
14545-72-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















